Product packaging for [1,6]Naphthyridine dihydrochloride(Cat. No.:CAS No. 54902-68-0)

[1,6]Naphthyridine dihydrochloride

Cat. No.: B8188975
CAS No.: 54902-68-0
M. Wt: 203.07 g/mol
InChI Key: QEGGDAGJVDTPHT-UHFFFAOYSA-N
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Description

[1,6]Naphthyridine dihydrochloride (CAS: 1159822-35-1) is an organic salt of the 1,6-naphthyridine core, a privileged heterocyclic scaffold recognized for its significant potential in pharmaceutical research and drug discovery . With the molecular formula C₈H₈Cl₂N₂ and a molecular weight of 203.07 g/mol , this compound serves as a key synthetic intermediate and building block for the development of novel bioactive molecules . The 1,6-naphthyridine scaffold is a diazanaphthalene system, and its derivatives, particularly the 1,6-naphthyridin-2(1H)-ones, represent a vast family of over 17,000 compounds explored in numerous scientific references and patents . The specific substitution pattern on this core structure profoundly influences its biological activity. Research indicates that derivatives with a double bond between the C3 and C4 positions of the naphthyridine ring are predominantly associated with antitumor activities, while those with a single bond are more often linked to cardiovascular effects . The most prominent application of this chemical class is in oncology research, where these compounds have been identified as potent ligands for various cellular receptors and protein kinases . A landmark achievement is the FDA approval of Ripretinib, a 1,6-naphthyridine-based compound, for the treatment of advanced gastrointestinal stromal tumors, underscoring the scaffold's clinical relevance . Beyond anticancer applications, research into 1,6-naphthyridine derivatives also extends to other therapeutic areas, including investigations as potential antipsychotic agents with pro-cognitive potential . This product is supplied for research and development purposes. For Research Use Only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2N2 B8188975 [1,6]Naphthyridine dihydrochloride CAS No. 54902-68-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-naphthyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2.2ClH/c1-2-7-6-9-5-3-8(7)10-4-1;;/h1-6H;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGGDAGJVDTPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)N=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705253
Record name 1,6-Naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54902-68-0
Record name 1,6-Naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies For 1 2 Naphthyridine Dihydrochloride and Its Derivatives

Foundational Synthetic Routes to theresearchgate.netresearchgate.netNaphthyridine System

The initial syntheses of the researchgate.netresearchgate.netnaphthyridine ring system relied on established cyclization methods, which often required multiple steps and yielded modest results.

Traditional approaches to building the researchgate.netresearchgate.netnaphthyridine skeleton primarily involve constructing the second ring onto a pre-existing, suitably functionalized pyridine (B92270) ring. mdpi.comnih.gov Two common strategies are the Friedländer condensation and cyclization from 4-aminopyridine (B3432731) or 4-chloropyridine (B1293800) precursors. mdpi.comresearchgate.net

The Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a recognized method for building such heterocyclic systems. researchgate.net Another major pathway involves using a preformed pyridine substituted at the 3- and 4-positions. For instance, a 4-aminopyridine carrying a functional group like an aldehyde or nitrile at the C3 position can be condensed with a suitable partner to form the second ring. mdpi.comnih.gov An example is the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine (B6355638) to yield a 1,6-naphthyridin-2(1H)-one derivative. mdpi.comnih.gov Similarly, substituted 4-chloropyridines can serve as starting materials, reacting with amines and subsequently undergoing condensation to form the bicyclic structure. mdpi.comnih.gov

The Skraup reaction, which classically synthesizes quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, is a primary method for naphthyridines with a nitrogen at the 1-position. acs.orgwikipedia.org However, the application of the Skraup reaction to 4-aminopyridine to produce researchgate.netresearchgate.netnaphthyridine was initially reported to be unsuccessful. acs.orgelectronicsandbooks.com These reactions are known for being potentially violent and difficult to control. acs.orgwikipedia.org

Despite early setbacks, refinements to the Skraup reaction conditions eventually enabled the synthesis of researchgate.netresearchgate.netnaphthyridine, albeit in modest yields. acs.org A significant breakthrough was the development of a one-step synthesis that applied the Skraup reaction to 4-aminopyridine using a "sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid) instead of the traditional oxidizing mixture. electronicsandbooks.com This improved method produced the parent researchgate.netresearchgate.netnaphthyridine in a 40% yield. electronicsandbooks.com Another successful modification involved using 4-aminopyridine-N-oxide as the starting material, which, after cyclization, yielded researchgate.netresearchgate.netnaphthyridine-N-oxide that was subsequently reduced to the final product. acs.org

Table 1: Comparison of Skraup-type Reactions for researchgate.netresearchgate.netNaphthyridine Synthesis

Starting Material Key Reagents/Conditions Product Yield Reference
4-Aminopyridine Glycerol, "sulfo-mix", water researchgate.netresearchgate.netNaphthyridine 40% electronicsandbooks.com
4-Aminopyridine-N-oxide Skraup reaction conditions researchgate.netresearchgate.netNaphthyridine-N-oxide Modest acs.org
4-Aminopyridine Glycerol, H₂SO₄, Nitrobenzene researchgate.netresearchgate.netNaphthyridine Initially Unsuccessful acs.org

Modern Approaches toresearchgate.netresearchgate.netNaphthyridine Derivative Synthesis

Contemporary organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of advanced methods for constructing researchgate.netresearchgate.netnaphthyridine derivatives, including one-pot multicomponent reactions and catalyst-free and green protocols.

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for synthesizing complex molecules like researchgate.netresearchgate.netnaphthyridine derivatives from simple precursors in a single step. mdpi.com These reactions enhance synthetic efficiency by reducing the need for intermediate purification steps, saving time, and minimizing waste. mdpi.com

Several MCRs have been developed for this purpose. A three-component reaction of aminopyridinones, aromatic aldehydes, and Meldrum's acid has been used to create bioactive 1,6-naphthyridine-2,5-diones. researchgate.net Another approach involves the three-component condensation of salicylaldehyde (B1680747) derivatives, a malononitrile (B47326) dimer, and active methylene (B1212753) compounds to produce novel chromeno researchgate.netresearchgate.netnaphthyridine derivatives. rsc.org Furthermore, poly-substituted researchgate.netresearchgate.netnaphthyridines can be synthesized via a one-pot reaction between 4-aminopyridinone, an aromatic aldehyde or isatin, and 1,3-cyclohexanedione. researchgate.net

Table 2: Examples of One-Pot Multicomponent Reactions for researchgate.netresearchgate.netNaphthyridine Derivatives

Reactant 1 Reactant 2 Reactant 3 Product Type Reference
Aminopyridinone Aromatic Aldehyde Meldrum's Acid 1,6-Naphthyridine-2,5-dione researchgate.net
Salicylaldehyde derivative Malononitrile dimer Active Methylene Compound Chromeno researchgate.netresearchgate.netnaphthyridine rsc.org
4-Aminopyridinone Aromatic Aldehyde / Isatin 1,3-Cyclohexanedione Poly-substituted researchgate.netresearchgate.netNaphthyridine researchgate.net
Aromatic Aldehyde Naphthalene-2-amine tert-Butyl 2,4-dioxopiperidine-1-carboxylate Naphtho researchgate.netresearchgate.netnaphthyridine derivative researchgate.net

Catalyst-Free Synthetic Protocols

The development of catalyst-free reactions is a significant goal in modern synthesis, as it simplifies procedures, reduces costs, and eliminates contamination of products with toxic metal catalysts. Several catalyst-free methods for synthesizing researchgate.netresearchgate.netnaphthyridine derivatives have been reported.

For example, a convenient one-pot, three-component synthesis of highly functionalized researchgate.netresearchgate.net-naphthyridines has been achieved under solvent-free and catalyst-free conditions, offering advantages such as short reaction times and simple workup. researchgate.net Another notable catalyst-free pathway involves the multicomponent condensation of salicylaldehyde derivatives, a malononitrile dimer, and active methylene compounds in polyethylene (B3416737) glycol (PEG-400), which acts as a green solvent. rsc.org This method produced over 30 previously undescribed chromeno researchgate.netresearchgate.netnaphthyridine derivatives in good yields. rsc.org

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly applied to the synthesis of heterocyclic compounds, including researchgate.netresearchgate.netnaphthyridines.

Key green strategies include the use of environmentally benign solvents, alternative energy sources, and catalyst-free conditions. Water, as a non-toxic and readily available solvent, has been employed in the regioselective multi-component synthesis of naphthyridine derivatives. nih.gov Polyethylene glycol (PEG-400) has been used as a green, biodegradable, and recyclable polymeric solvent for the one-pot synthesis of chromeno researchgate.netresearchgate.netnaphthyridine derivatives. rsc.org Microwave irradiation has also been utilized as an alternative energy source to promote reactions, leading to clean, efficient, and environmentally benign methods for synthesizing 2,6-naphthyridines, a related isomer class. derpharmachemica.com The catalyst-free protocols mentioned previously also represent a significant green chemistry approach by avoiding potentially toxic catalysts. researchgate.netrsc.org

Table 3: Overview of Green Chemistry Approaches in Naphthyridine Synthesis

Green Approach Specific Method Target Key Advantage Reference
Green Solvent Reaction in water Benzo[c]pyrazolo mdpi.comrsc.orgnaphthyridines Environmentally benign, reduced waste nih.gov
Green Solvent Reaction in PEG-400 Chromeno researchgate.netresearchgate.netnaphthyridine derivatives Biodegradable and recyclable solvent rsc.org
Alternative Energy Microwave irradiation 2,6-Naphthyridine (B1209661) Efficient, clean, fast reaction derpharmachemica.com
Catalyst-Free One-pot multicomponent reaction Naphtho researchgate.netresearchgate.netnaphthyridine derivatives Avoids toxic catalysts, simple workup researchgate.net

Stereoselective Synthesis ofnih.govpleiades.onlineNaphthyridine Scaffolds

The development of stereoselective synthetic methods for nih.govpleiades.onlinenaphthyridine scaffolds is crucial for the preparation of enantiomerically pure compounds, which often exhibit distinct biological activities. While the synthesis of tetrahydro- nih.govpleiades.onlinenaphthyridines has been historically underdeveloped, recent advancements have provided key methodologies for controlling stereochemistry. acs.org

Asymmetric Synthetic Routes to Tetrahydro-nih.govpleiades.onlineNaphthyridines

A landmark achievement in this area is the first reported enantioselective synthesis of a 5,6,7,8-tetrahydro- nih.govpleiades.onlinenaphthyridine compound. nih.govnih.gov This asymmetric synthesis was developed for the core scaffold of TAK-828F, a potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist. nih.govresearchgate.net The synthetic strategy hinges on establishing a chiral stereogenic center via the asymmetric reduction of a dihydronaphthyridine intermediate. nih.govacs.org

The key transformations in this scalable and chromatography-free synthesis include: nih.govacs.org

A Heck-type vinylation of a chloropyridine with ethylene (B1197577) gas. nih.gov

An innovative one-pot cyclization and amination of a 3-acyl-2-vinylpyridine intermediate mediated by ammonia (B1221849) to form the dihydronaphthyridine core. nih.govacs.org

A ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center. nih.govnih.gov

This approach represents a significant step forward, providing a practical route to chiral tetrahydronaphthyridine compounds suitable for large-scale manufacturing. nih.govresearchgate.net Other stereoselective methods have been developed for related decahydro-1,6-naphthyridines through the nucleophilic addition of hydride and cyanide ions to octahydro-1,6-naphthyridines. pleiades.online

Enantioselective Transfer Hydrogenation Applications

Enantioselective transfer hydrogenation (ETH) has emerged as a powerful tool for the asymmetric synthesis of tetrahydro- nih.govpleiades.onlinenaphthyridine derivatives. nih.gov In the synthesis of the TAK-828F scaffold, a ruthenium-catalyzed ETH of the 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide intermediate was the key step to introduce chirality with high enantioselectivity. nih.govacs.org This transformation is a prime example of dynamic kinetic resolution via asymmetric transfer hydrogenation. unc.edu

The application of transition metal catalysts, particularly ruthenium and iridium, is central to these hydrogenation reactions. acs.orgnih.gov For instance, chiral cationic ruthenium diamine complexes have been successfully used for the asymmetric hydrogenation of 1,8-naphthyridine (B1210474) derivatives, yielding the corresponding tetrahydro-1,8-naphthyridines with excellent enantiomeric excess (up to 99% ee). figshare.com These methods often offer operational simplicity, avoiding the need for high-pressure hydrogen gas by using alternative hydrogen donors. acs.orgnih.gov

Catalyst SystemSubstrateProductKey FeaturesReference
Ruthenium-catalystDihydronaphthyridineChiral Tetrahydro- nih.govpleiades.onlinenaphthyridineFirst enantioselective synthesis of this scaffold; chromatography-free. nih.gov, acs.org, researchgate.net
Chiral Cationic Ruthenium Diamine Complexes2,7-disubstituted 1,8-naphthyridines1,2,3,4-tetrahydro-1,8-naphthyridinesUp to 99% ee and full conversions. figshare.com
Iridium-catalystAryl-1,8-naphthyridines and indolinesα-functionalized tetrahydro-1,8-naphthyridinesHigh step-economy; no external H2 gas needed. nih.gov

Functionalization and Derivatization Strategies

The functionalization and derivatization of the nih.govpleiades.onlinenaphthyridine core are essential for exploring the chemical space and developing new molecules with tailored properties. Various strategies have been devised to introduce substituents regioselectively and to construct more complex fused systems.

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of the nih.govpleiades.onlinenaphthyridine skeleton. One effective method involves the creation of 1,6-naphthyridine-5,7-ditriflates from 1,6-naphthyridine-5,7-diones. acs.org These bench-stable ditriflate intermediates are highly reactive and can undergo one-pot difunctionalization reactions, providing rapid access to a diverse range of substituted nih.govpleiades.onlinenaphthyridines. acs.org This approach offers predictable regioselectivity, enabling the generation of novel chemical entities for medicinal chemistry. acs.org

Furthermore, switchable and ring-selective hydrogenation of naphthyridine isomers has been achieved using different catalytic systems. nih.gov A homogeneous ruthenium precatalyst or a heterogeneous palladium catalyst can be used to selectively hydrogenate one of the two pyridine rings in nih.govpleiades.online- and nih.govresearchgate.net-naphthyridines, yielding either 1,2,3,4- or 5,6,7,8-tetrahydronaphthyridine products. nih.gov The selectivity is governed by the electronic and steric properties of the substrate and the catalyst system employed. nih.gov

Palladium-Catalyzed Coupling Reactions innih.govpleiades.onlineNaphthyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the synthesis of substituted naphthyridines. acs.orgnih.gov These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of functional groups. nih.govnih.gov

In the context of nih.govpleiades.onlinenaphthyridines, palladium catalysis has been instrumental. For example, after the synthesis of 1,6-naphthyridine-5,7-ditriflates, palladium-catalyzed coupling reactions can be employed for the regioselective substitution at the C5 and C7 positions. acs.org This strategy facilitates the rapid diversification of the nih.govpleiades.onlinenaphthyridine scaffold. acs.org Similar palladium-catalyzed cross-coupling reactions have been extensively used to synthesize libraries of 6,8-disubstituted 1,7-naphthyridines, leading to the discovery of potent and selective inhibitors of phosphodiesterase type 4D (PDE4D). acs.orgnih.gov

Reaction TypeCatalystSubstrateProductSignificanceReference
Suzuki CouplingPalladium catalyst1,6-Naphthyridine-5,7-ditriflate5,7-Diaryl- nih.govpleiades.onlinenaphthyridineRapid diversification of the scaffold. acs.org
Buchwald-Hartwig AminationPalladium catalyst1,6-Naphthyridine-5,7-ditriflate5,7-Diamino- nih.govpleiades.onlinenaphthyridineAccess to amino-substituted derivatives. acs.org
Cross-CouplingPalladium catalyst6,8-dichloro-1,7-naphthyridine6,8-disubstituted-1,7-naphthyridinesSynthesis of potent PDE4D inhibitors. nih.gov, acs.org

Intramolecular Cyclization Reactions for Fused Systems

Intramolecular cyclization reactions offer a strategic approach to construct fused polycyclic systems incorporating the nih.govpleiades.onlinenaphthyridine core. These reactions involve the formation of a new ring by connecting two positions within the same molecule. The regioselectivity and stereochemistry of these cyclizations are often governed by factors such as ring size, steric interactions, and the stability of the transition state. libretexts.org

For instance, rhodium-catalyzed intramolecular cyclization of phenol- or naphthol-linked 1,6-enynes has been demonstrated as a method to create fused ring systems. nih.gov While specific examples for nih.govpleiades.onlinenaphthyridine are less common, the general principles can be applied. A suitably functionalized nih.govpleiades.onlinenaphthyridine derivative, bearing a tethered reactive group, could undergo intramolecular cyclization to yield novel, rigid, and structurally complex molecules. The formation of five- or six-membered rings is typically favored in such radical cyclization reactions. libretexts.org The process involves a nucleophilic attack from one part of the molecule onto another, leading to ring closure and the formation of a stable cyclic product. youtube.com

Spectroscopic and Computational Elucidation Of 1 2 Naphthyridine Dihydrochloride and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of novel compounds. A multi-technique approach, including Nuclear Magnetic Resonance (NMR), vibrational and electronic spectroscopy, mass spectrometry, and X-ray crystallography, offers a complete picture of the molecular architecture of researchgate.netchemicalbook.comnaphthyridine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of researchgate.netchemicalbook.comnaphthyridine derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of protons and carbons in the molecule. In the ¹H NMR spectrum of the parent 1,6-naphthyridine (B1220473), the protons on the heterocyclic rings appear at distinct chemical shifts due to the influence of the nitrogen atoms. chemicalbook.com Upon formation of the dihydrochloride (B599025) salt, the protonation of the nitrogen atoms leads to a significant downfield shift (deshielding) of the adjacent protons, confirming the salt's formation.

For more complex analogues with various substituents, advanced two-dimensional (2D) NMR techniques are indispensable. mdpi.com Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. mdpi.commdpi.com This allows for the complete and unequivocal assignment of all proton and carbon signals, even in intricately substituted molecules. mdpi.com Furthermore, in substituted naphthyridines, the presence of rotamers (conformational isomers arising from hindered rotation around a single bond) can be detected by NMR, often appearing as separate sets of signals for each conformer.

Table 1: Representative ¹H NMR Chemical Shift Data for the 1,6-Naphthyridine Core Data is for the parent compound in CDCl₃ and serves as a reference. Shifts for the dihydrochloride salt would be further downfield.

Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within researchgate.netchemicalbook.comnaphthyridine dihydrochloride and its analogues.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify characteristic vibrational modes of the functional groups present. The FT-IR spectrum of a researchgate.netchemicalbook.comnaphthyridine derivative will show distinct absorption bands corresponding to C-H stretching, aromatic C=C and C=N ring stretching, and various bending vibrations. researchgate.net The formation of the dihydrochloride salt introduces a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of N⁺-H stretching vibrations, providing clear evidence of protonation.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. nih.gov The conjugated π-system of the naphthyridine ring gives rise to characteristic absorption bands, typically corresponding to π→π* transitions. mdpi.com The position of the maximum absorption (λ_max) is sensitive to the solvent polarity and the substitution pattern on the aromatic core. Protonation to form the dihydrochloride salt can cause a shift in these absorption bands, and studying these shifts in various solvents provides insight into the electronic structure of both the ground and excited states. mdpi.com

Table 2: Typical FT-IR and UV-Vis Spectroscopic Data for Naphthyridine Derivatives

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elemental composition of researchgate.netchemicalbook.comnaphthyridine dihydrochloride and its analogues. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The mass spectrum of the parent 1,6-naphthyridine shows a molecular ion peak (M⁺) at m/z 130. chemicalbook.com For the dihydrochloride salt, the spectrum would show peaks corresponding to the protonated molecule [M+H]⁺ and potentially the molecule with one or two associated chloride ions, depending on the ionization technique used.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. Common fragmentation pathways for naphthyridine derivatives can include the loss of small molecules like HCN or the cleavage of the bicyclic ring system, providing further confirmation of the core structure. researchgate.net

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. thieme-connect.de This technique requires a suitable single crystal of the compound. For researchgate.netchemicalbook.comNaphthyridine dihydrochloride, an X-ray crystal structure would provide unequivocal confirmation of the connectivity and the planarity of the naphthyridine ring system.

While the parent researchgate.netchemicalbook.comnaphthyridine is an achiral molecule, many of its derivatives can be chiral. For these enantiomerically pure chiral analogues, X-ray crystallography is the gold standard for determining the absolute configuration. nih.gov This is achieved by analyzing the anomalous scattering of X-rays, and the correctness of the assigned configuration is often validated by calculating the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.neted.ac.uk

Table 3: Theoretical Bond Parameters for the researchgate.netchemicalbook.comNaphthyridine Core These are representative values; actual experimental values would be determined by X-ray crystallography.

Quantum Chemical and Computational Approaches

Alongside experimental techniques, computational chemistry provides deep insights into the molecular properties of researchgate.netchemicalbook.comnaphthyridine derivatives, helping to rationalize experimental findings and predict behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, stability, and reactivity of molecules. dntb.gov.ua Calculations, often performed using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict the optimized geometry of researchgate.netchemicalbook.comnaphthyridine dihydrochloride. researchgate.net

DFT allows for the calculation of various molecular properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability. researchgate.net Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. dntb.gov.ua Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. researchgate.net

Table 4: Representative DFT-Calculated Properties for Naphthyridine Analogues

Table of Mentioned Compounds

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. researchgate.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's properties. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. irjweb.com This energy gap is instrumental in understanding the bioactivity of a molecule through intermolecular charge transfer. irjweb.com For rsc.orgresearchgate.netNaphthyridine dihydrochloride and its analogues, computational methods like Density Functional Theory (DFT) are employed to calculate the energies of these frontier orbitals. irjweb.comresearchgate.net

The energies of HOMO and LUMO are also used to calculate various global reactivity descriptors, which provide insight into the chemical behavior of the molecule. nih.gov These parameters are summarized in the table below.

ParameterFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOMeasures chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netirjweb.com
Ionization Potential (IP) -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (EA) -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the ability of the molecule to attract electrons. nih.gov
Chemical Hardness (η) (ELUMO - EHOMO)/2Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large energy gap. irjweb.comnih.gov
Chemical Softness (σ) 1/ηThe reciprocal of hardness; soft molecules are more reactive. nih.gov
Electrophilicity Index (ω) μ²/2η (where μ = -χ)Measures the propensity of a species to accept electrons. irjweb.com

Table 1: Key parameters derived from HOMO-LUMO analysis.

In studies of related heterocyclic systems, such as naphthyridine derivatives, DFT calculations have shown that structural modifications, like the introduction of different functional groups, can significantly alter the HOMO-LUMO gap. nih.govresearchgate.net For instance, a study on naphthyridine derivatives designed for non-linear optical applications found that extending substitutions on the parent naphthyridine ring resulted in a smaller energy gap. rsc.org This tuning of the FMO energy gap is crucial for designing molecules with specific electronic properties. rsc.org

Prediction of Optical Properties and Non-Linear Optics (NLO) Characteristics

Computational chemistry provides powerful tools for predicting the optical properties of molecules, including their behavior in non-linear optics (NLO). NLO materials have applications in technologies like optical switching. rsc.org For naphthyridine derivatives, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary methods used to investigate these properties. rsc.org These calculations can predict absorption spectra, fluorescence properties, and NLO parameters such as polarizability (α) and hyperpolarizabilities (β, γ). researchgate.net

Studies on 1,6-naphthyridin-7(6H)-ones, which are structurally related to the rsc.orgresearchgate.netnaphthyridine core, have revealed powerful fluorescence properties. rsc.orgmdpi.com These analogues exhibit characteristics like large Stokes shifts (the difference between the maximum absorption and emission wavelengths), high quantum yields, and solvatochromism (a change in color depending on the solvent's polarity), making them suitable for biological imaging or as luminescent materials. rsc.orgmdpi.com The UV-Vis absorption spectra of these compounds typically show multiple bands, with their positions influenced by the solvent environment. mdpi.com

For NLO applications, the key parameters are the first (β) and second (γ) hyperpolarizabilities. A series of push-pull naphthyridine chromophores were investigated using DFT, demonstrating that these compounds could be designed for NLO applications. rsc.org The introduction of electron donor and acceptor groups can significantly enhance NLO responses. researchgate.net For example, one computational study on naphthyridine derivatives found that compound 7c exhibited significant linear polarizability and high first and second hyperpolarizabilities, indicating its potential for NLO applications. researchgate.net The table below summarizes findings for various naphthyridine analogues.

Compound TypeMethodKey FindingsReference
Naphthyridine Push-Pull ChromophoresDFT/TD-DFTSmaller HOMO-LUMO energy gaps and higher NLO parameters compared to the parent naphthyridine. rsc.org rsc.org
Substituted Naphthyridine DerivativesDFT (M06/6-311G(d,p))Compound 7c showed the lowest band gap (4.618 eV) and significant hyperpolarizabilities, suggesting NLO potential. researchgate.net researchgate.net
1,6-Naphthyridin-7(6H)-onesExperimentalPowerful fluorescence, large Stokes shifts, and high quantum yields. rsc.org rsc.org
1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-onesExperimentalStudied for their photophysical properties as potential fluorescent ribonucleoside analogues. mdpi.com mdpi.com

Table 2: Summary of Optical and NLO studies on Naphthyridine Analogues.

Molecular Electrostatic Potential Surfaces (MEPS) for Reactivity Spot Identification

The Molecular Electrostatic Potential Surface (MEPS), also known as the molecular electrostatic potential (MESP), is a valuable tool in computational chemistry for predicting molecular reactivity. rsc.org It maps the electrostatic potential onto the electron iso-density surface of a molecule, visually representing the charge distribution. rsc.org This allows for the identification of electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. nih.gov

The MEPS map uses a color spectrum to denote different potential values. Typically:

Red indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic character. researchgate.net

Blue indicates regions of most positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. researchgate.net

Green represents areas of neutral or near-zero potential.

For a molecule like rsc.orgresearchgate.netnaphthyridine dihydrochloride, the MEPS would clearly show the most positive regions around the protonated nitrogen atoms and associated hydrogens, indicating strong electrophilic sites. The nitrogen atoms in the naphthyridine ring system are inherently electronegative, creating negative potential regions that are the primary sites for protonation. The distribution of potential across the aromatic rings can also reveal sites susceptible to nucleophilic or electrophilic substitution. MEPS is a powerful predictor for understanding hydrogen bonding and other non-covalent interactions that are central to drug-receptor binding. nih.gov It serves as a more comprehensive indicator of substituent effects than simple charge analysis methods. rsc.org

By analyzing the MEPS, one can predict how the molecule will interact with other molecules, such as biological targets. For instance, the negative potential regions (red) on a ligand would likely seek out positive potential regions (blue) on a protein's binding site, and vice versa. This visual guide is instrumental in drug design for optimizing electrostatic complementarity. nih.gov

Computational Docking and Molecular Modeling for Structure-Activity Relationship (SAR)

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ugm.ac.id This method is fundamental in drug discovery for understanding the binding mode of a potential drug and for elucidating the structure-activity relationship (SAR). nih.gov SAR studies aim to understand how changes in a molecule's structure affect its biological activity.

The process of molecular docking involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the protein target and the ligand ( rsc.orgresearchgate.netnaphthyridine dihydrochloride or its analogue). The partial charges on the ligand atoms are calculated. ugm.ac.id

Docking Simulation: Using software like Dock6, the ligand is placed into the binding site of the receptor in various conformations and orientations. ugm.ac.id

Scoring and Analysis: A scoring function calculates the binding energy for each pose, and the pose with the lowest energy is predicted as the most likely binding mode. ugm.ac.id This predicted binding affinity helps to rank potential drug candidates.

For naphthyridine analogues, docking studies have been successfully used to guide the optimization of lead compounds. In one study, 1,5-naphthyridine (B1222797) derivatives were identified as potent inhibitors of the TGF-beta type I receptor (ALK5). nih.gov Docking studies proposed a binding mode which was later confirmed by X-ray crystallography of a compound in complex with the human ALK5 protein. nih.gov This confirmation validated the computational model and allowed for the rational design of derivatives with improved potency. The study successfully developed compounds with inhibitory concentrations (IC50) in the low nanomolar range. nih.gov

Such studies establish a clear SAR, where specific substitutions on the naphthyridine scaffold lead to enhanced or diminished activity. For example, adding or modifying certain functional groups can improve hydrogen bonding, hydrophobic interactions, or electrostatic complementarity with the target protein, thereby increasing binding affinity and inhibitory potency. nih.govnih.gov

Applications Of 1 2 Naphthyridine Derivatives in Specialized Chemical Domains

Role in Catalysis

Naphthyridine derivatives have emerged as versatile scaffolds in the field of catalysis, contributing to both organocatalysis and transition-metal-catalyzed reactions. Their nitrogen-containing heterocyclic structure allows them to act as effective catalysts or as ligands that modulate the catalytic activity of metal centers.

The application of nih.govrsc.orgnaphthyridine derivatives in organocatalysis, where an organic molecule accelerates a chemical reaction, has been an area of active research. These compounds can facilitate reactions through various modes of activation.

One notable example involves the diastereoselective synthesis of pyrano and furano naphthyridine derivatives. In a multi-component coupling reaction, Camphor sulfonic acid (CSA) was utilized as an organocatalyst. This reaction involved 4-aminopyridine (B3432731) and cyclic enol ethers to produce the desired naphthyridine derivatives in high yields with a primary exhibition of cis-diastereoselectivity ekb.eg. Interestingly, the addition of water as a reagent was found to shift the diastereoselectivity towards the trans isomer ekb.eg.

While specific applications of nih.govrsc.orgnaphthyridine itself in this context are still developing, the broader family of naphthyridines has shown potential. For instance, the synthesis of various naphthyridine skeletons has been achieved using rhodium-based catalysts, which proceed through C-H activation researchgate.netresearchgate.net. Although some investigations have reported the catalytic properties of nih.govrsc.orgnaphthyridine and its derivatives, practical applications are yet to be fully realized acs.org.

The nitrogen atoms in the nih.govrsc.orgnaphthyridine ring system possess lone pairs of electrons, making them excellent coordinating agents for metal ions. This property has been exploited in the design of ligands for transition metal complexes used in catalysis. The geometry and electronic properties of the resulting metal complex can be fine-tuned by modifying the naphthyridine ligand, thereby influencing the outcome of the catalytic reaction.

A significant example is the use of 2,2′-bi-1,6-naphthyridine as a spacer ligand in the formation of coordination polymers. rsc.org This ligand has been shown to react with cobalt(II), zinc(II), and cadmium(II) salts to form two-dimensional planar (4,4) frameworks. These frameworks exhibit an interesting interpenetration where each grid window of a sheet has two other sheets passing through it, with all sheets being equivalent. rsc.org In contrast, its reaction with copper(I) tetrafluoroborate (B81430) results in the formation of a 2₁-helicoidal chain, where neighboring chains interlock through aromatic π–π interactions rsc.org. Such structures are of interest for their potential applications in heterogeneous catalysis, where the defined pores and channels can control substrate access to the catalytic metal centers.

The broader class of naphthyridines is widely recognized for its utility as ligands for metal-based catalysts, underscoring the potential of nih.govrsc.orgnaphthyridine derivatives in this domain researchgate.net.

Contributions to Materials Science

In materials science, nih.govrsc.orgnaphthyridine derivatives are being explored for their potential in creating novel organic materials with tailored electronic and photophysical properties. Their rigid, planar structure, coupled with their electron-deficient nature, makes them suitable candidates for components in various electronic devices.

Organic semiconductors can be broadly classified into electron-transport materials (ETMs) and hole-transport materials (HTMs), which are crucial components in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The performance of these devices is highly dependent on the efficiency of charge transport. An ideal ETM should possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) for efficient electron injection and high electron mobility, while an effective HTM requires a high-lying Highest Occupied Molecular Orbital (HOMO) and high hole mobility. beilstein-journals.org

While much of the research has focused on other naphthyridine isomers, the foundational properties of the naphthyridine core are relevant to nih.govrsc.orgnaphthyridine derivatives. For instance, theoretical calculations have suggested that the 2,6-naphthyridine (B1209661) scaffold is suitable for ETMs nih.gov. These derivatives have demonstrated high electron mobility (μe) exceeding 10⁻² cm² V⁻¹ s⁻¹ nih.gov.

In the realm of HTMs, naphthyridine-based compounds with a donor-acceptor-donor (D-A-D) structure have been designed for use in perovskite solar cells. nih.gov Studies on 1,8-naphthyridine (B1210474) and 2,6-naphthyridine derivatives showed that they possess higher hole mobilities compared to the commonly used Spiro-OMeTAD nih.gov. Furthermore, 4,8-substituted 1,5-naphthyridines have been shown to have estimated electron affinities and ionization potentials suitable for both electron-transport and hole-transport materials researchgate.net.

Naphthyridine Derivative Application Key Property Reference
2,6-Naphthyridine DerivativesElectron-Transport Material (ETM)Electron mobility > 10⁻² cm² V⁻¹ s⁻¹ nih.gov
1,8-Naphthyridine & 2,6-Naphthyridine DerivativesHole-Transport Material (HTM)Higher hole mobility than Spiro-OMeTAD nih.gov
1,5-Naphthyridine-2,6-dione Derivativesn-Type SemiconductorElectron mobility of 0.14 cm² V⁻¹ s⁻¹ in OFETs rsc.org
4,8-Substituted 1,5-NaphthyridinesETM and HTMSuitable electron affinities (2.38-2.72 eV) and ionization potentials (4.85-5.04 eV) researchgate.net

The development of efficient and stable materials for OLEDs and organic semiconductors is a major focus of materials chemistry. nih.govrsc.orgNaphthyridine derivatives, due to their electronic properties, are being investigated for these applications.

Specifically, 2,6-naphthyridine derivatives have been successfully used as electron-transporting materials in red, green, and blue phosphorescent OLED devices nih.govresearchgate.net. In another study, a series of bis-lactam-based molecules, including 1,5-dioctyl-3,7-bis(9-phenyl-9H-carbazol-2-yl)-1,5-naphthyridine-2,6-dione, were synthesized and applied in organic field-effect transistors (OFETs) and OLEDs researchgate.net. The first examples of 1,5-naphthyridine-2,6-dione (NTD)-based n-type small molecules, NTDT-DCV and NTDP-DCV, were synthesized and characterized, with NTDT-DCV exhibiting a high electron mobility of 0.14 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OFETs) rsc.org.

The thermal stability of these materials is also a critical factor for device longevity. Research has shown that some naphthyridine-based ETMs exhibit impressively high glass-transition temperatures (Tg) of up to 282 °C nih.gov.

Device Naphthyridine Derivative Function Performance Metric Reference
OLED2,6-Naphthyridine-based ETMsElectron-Transport MaterialSuitable for red, green, and blue phosphorescent devices nih.govresearchgate.net
OFET1,5-Dioctyl-3,7-bis(9-phenyl-9H-carbazol-2-yl)-1,5-naphthyridine-2,6-dioneHole-Transport MaterialHole mobility of 0.11 cm² V⁻¹ s⁻¹ researchgate.net
OFETNTDT-DCV (a 1,5-naphthyridine-2,6-dione derivative)n-Type SemiconductorElectron mobility of 0.14 cm² V⁻¹ s⁻¹ rsc.org

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. rsc.orgresearchgate.net

While the investigation of AIE in the context of nih.govrsc.orgnaphthyridine is an emerging area, related nitrogen-containing heterocyclic compounds have shown promising AIE properties. For example, a naphthylhydrazone derivative has been reported as an AIE-active probe that exhibits solid-state emission due to restricted intramolecular rotation in an ordered J-type self-assembly rsc.orgresearchgate.net. Similarly, naphthalimide-derived Schiff bases have been synthesized that display AIE activity nih.gov. The fluorescence color of the aggregates of some AIE-active heteroaryl-substituted bis-anil derivatives can be tuned by changing the peripheral substituents, leading to a wide range of emission wavelengths from green to near-infrared nih.gov.

These findings in related molecular systems suggest that appropriately designed nih.govrsc.orgnaphthyridine derivatives could also exhibit AIE, opening up possibilities for their use in solid-state lighting, chemical sensors, and bio-imaging, where emission in the aggregated state is highly desirable.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules associated through non-covalent interactions. The predictable geometry and hydrogen-bonding capabilities of the nih.govrsc.orgnaphthyridine core make it an attractive component for designing self-assembling systems.

The development of fluorescent nucleoside analogues (FNAs) is crucial for probing the structure, dynamics, and interactions of nucleic acids. The nih.govrsc.orgnaphthyridine scaffold has been successfully incorporated into novel FNAs, demonstrating significant potential as molecular probes.

Researchers have synthesized a series of 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as potential fluorescent ribonucleoside analogues. nih.gov These molecules were designed by linking a fluorescent 1,6-naphthyridin-7(6H)-one scaffold to a ribofuranosyl moiety via a 1,2,3-triazole linker, synthesized using a Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reaction. nih.govrsc.org The resulting nucleoside analogues exhibit powerful fluorescence properties that are highly sensitive to the polarity of their environment. nih.gov

The 1,6-naphthyridin-7(6H)-one core itself displays intriguing photophysical characteristics, including solvatochromism (a change in color with solvent polarity), large Stokes shifts, and high quantum yields, which are dependent on the solvent and media. nih.gov These properties are attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism between the lactim and lactam tautomeric forms. nih.gov The significant changes in fluorescence in different solvents make these analogues excellent candidates for use as molecular probes to investigate enzyme binding sites or to study the structural features of DNA and RNA. nih.govrsc.org

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ)
TzNat A Dioxane365447820.89
Toluene364417530.79
DCM3644711070.88
MeCN3625201580.54
EtOH3865321460.69
TzNat B Dioxane366448820.85
Toluene365419540.75
DCM3654731080.79
MeCN3645211570.45
EtOH3855331480.58
TzNat C Dioxane365449840.91
Toluene364418540.81
DCM3654731080.83
MeCN3635231600.49
EtOH3865341480.61
Data sourced from a study on 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones. nih.gov

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.org This principle is fundamental to molecular recognition and the construction of complex supramolecular assemblies like cages or capsules. acs.orgnih.gov The formation of these assemblies is driven by interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.gov

The rigid, planar structure and the presence of nitrogen atoms capable of acting as hydrogen bond acceptors suggest that the nih.govrsc.orgnaphthyridine core could be a valuable component in designing host molecules. Its aromatic system could participate in π-stacking interactions, which are crucial for the stability of many host-guest complexes. nih.gov By functionalizing the nih.govrsc.orgnaphthyridine scaffold with appropriate recognition sites, it is conceivable to create tailored cavities for specific guest molecules. However, despite this potential, a review of the current scientific literature indicates that the use of nih.govrsc.orgnaphthyridine derivatives as primary components in well-defined host-guest systems or self-assembled supramolecular cages is not a widely explored area of research. While the parent scaffold has been investigated for various applications, its specific integration into complex host-guest architectures remains a promising yet underexplored field.

The nitrogen atoms of the nih.govrsc.orgnaphthyridine ring system are effective coordination sites for metal ions, making the scaffold an excellent ligand in coordination chemistry. The specific arrangement of these nitrogen atoms dictates the geometry of the resulting metal complexes, enabling the formation of diverse and intricate structures.

A notable example is the use of 2,2′-bi-1,6-naphthyridine as a spacer ligand in the synthesis of coordination polymers. nih.gov This ligand has been shown to react with various transition metal salts to form complex, multidimensional structures. For instance, with cobalt(II), zinc(II), and cadmium(II), it forms 2D planar (4,4) frameworks. These frameworks exhibit a novel form of interpenetration where each grid-like window of a sheet has two other identical sheets passing through it. nih.gov In contrast, when reacted with copper(I) tetrafluoroborate, the same ligand forms a helicoidal chain structure, with adjacent chains interlocking through aromatic π-π stacking interactions. nih.gov These findings demonstrate that the nih.govrsc.orgnaphthyridine core can direct the assembly of metal ions into sophisticated supramolecular architectures, highlighting its utility in the design of new materials with potentially interesting catalytic or electronic properties.

LigandMetal IonResulting StructureKey Features
2,2′-bi-1,6-naphthyridine Cobalt(II)2D Planar (4,4) FrameworkNovel 2x2 inclined interpenetration of nets.
2,2′-bi-1,6-naphthyridine Zinc(II)2D Planar (4,4) FrameworkNovel 2x2 inclined interpenetration of nets.
2,2′-bi-1,6-naphthyridine Cadmium(II)2D Planar (4,4) FrameworkNovel 2x2 inclined interpenetration of nets.
2,2′-bi-1,6-naphthyridine Copper(I)2₁-Helicoidal ChainNeighboring chains interlock via π-π interactions.
Data derived from research on bi-1,6-naphthyridine metal complexes. nih.gov

Advanced Analytical Chemistry Applications

The unique photophysical properties of certain nih.govrsc.orgnaphthyridine derivatives make them promising candidates for the development of advanced analytical tools, such as chemical sensors.

Fluorescent chemical sensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence intensity or wavelength. rsc.org The design of these sensors typically involves a fluorophore (the signaling unit) connected to a receptor (the analyte-binding unit). The inherent fluorescence of some nih.govrsc.orgnaphthyridine derivatives, such as the 1,6-naphthyridin-7(6H)-ones discussed previously, positions them as excellent platforms for sensor development.

The sensitivity of their fluorescence to the local environment (solvatochromism) is a key feature for a sensor. nih.gov An interaction between an analyte and a receptor site attached to the nih.govrsc.orgnaphthyridine core could alter the electronic properties of the fluorophore, leading to a detectable change in its emission. This could manifest as fluorescence quenching ("turn-off") or enhancement ("turn-on"). Despite the clear potential of the nih.govrsc.orgnaphthyridine scaffold, specific examples of its application in fluorescent chemical sensors are not widely reported in the literature, suggesting an area ripe for future investigation. While sensors based on other naphthyridine isomers, such as 1,8-naphthyridine, have been developed for detecting metal ions like Zn(II) nih.gov, the translation of these concepts to the nih.govrsc.orgnaphthyridine core remains an open avenue of research.

Colorimetric sensors operate on a similar principle to fluorescent sensors but signal the presence of an analyte through a change in color that is visible to the naked eye. This makes them particularly useful for rapid, on-site detection without the need for sophisticated instrumentation. The sensing mechanism often involves a change in the electronic structure of a chromophore upon binding to an analyte, which alters its absorption of visible light.

The nih.govrsc.orgnaphthyridine framework, with its conjugated π-system, can serve as the core of a chromophore. By attaching specific analyte-binding groups, it should be possible to design nih.govrsc.orgnaphthyridine-based colorimetric sensors. For example, the interaction with a metal ion or another guest species could induce a significant shift in the absorption spectrum, resulting in a distinct color change. While the development of colorimetric sensors based on other heterocyclic systems is common, and sensors using other naphthyridine isomers for detecting metal ions like Ni(II) have been reported, the specific application of the nih.govrsc.orgnaphthyridine scaffold in this area is not yet well-documented. The design and synthesis of such sensors represent a valuable direction for future research in analytical chemistry.

Principles of Potentiometric Sensing for Trace Analysis

Potentiometric sensors are a class of chemical sensors that measure the potential difference between a working electrode (or indicator electrode) and a reference electrode under zero-current conditions. nih.govresearchgate.net This potential is logarithmically related to the activity (an effective concentration) of a specific ion in a solution, as described by the Nernst equation. nih.govysu.am These sensors are highly valuable for trace analysis in environmental monitoring, clinical diagnostics, and industrial quality control due to their simplicity, low cost, and ability to provide real-time measurements. acgpubs.org

The core component of a potentiometric sensor, particularly an Ion-Selective Electrode (ISE), is the ion-selective membrane. This membrane typically consists of a polymer matrix (e.g., polyvinyl chloride - PVC), a plasticizer, and an ionophore. acgpubs.orgnih.gov The ionophore is the most critical component; it is a lipophilic molecule that selectively binds to the target analyte ion, facilitating its transport into the membrane phase. nih.govacgpubs.org This selective interaction at the sample-membrane interface is what generates the specific potential response. nih.gov

Heterocyclic compounds are excellent candidates for ionophores due to the presence of heteroatoms (like nitrogen, oxygen, or sulfur) that can act as binding sites for ions. nih.govacgpubs.org The naphthyridine scaffold, with its two nitrogen atoms held in a rigid bicyclic structure, presents a well-defined geometry for coordinating with metal ions and other analytes. lookchem.com While the direct application of tandfonline.comnih.govNaphthyridine dihydrochloride (B599025) in potentiometric sensors is not extensively documented, research on related isomers, such as 1,8-naphthyridine, demonstrates the principle and potential of this chemical family in electrochemical sensing.

For instance, studies on amino-1,8-naphthyridine derivatives have shown their ability to interact strongly with DNA under physiological conditions, with the interaction being evaluated using electrochemical methods like cyclic voltammetry. tandfonline.com This indicates the potential of the naphthyridine structure to act as an electrochemical transducer for biological molecules. tandfonline.com In other research, 1,8-naphthyridine derivatives have been synthesized to act as fluorescent chemosensors. These sensors operate by forming a complex with a metal ion (e.g., Cu²⁺), which quenches their fluorescence. A subsequent displacement reaction with a target anion, such as cyanide, restores fluorescence, allowing for selective detection. nih.gov

The performance of a potentiometric sensor is characterized by several key parameters, including its linear concentration range, limit of detection (LOD), response time, and selectivity against interfering ions. acgpubs.orgabechem.com Recent advances have pushed the detection limits of some potentiometric sensors to sub-nanomolar levels, making them suitable for true trace-level analysis. nih.gov

To illustrate the typical performance of a sensor based on a heterocyclic compound, the table below summarizes the characteristics of a novel potentiometric sensor developed for alcaftadine (B1684316) determination, which utilizes a glassy carbon electrode modified with a polyaniline transducer layer. nih.gov

Performance Parameter Reported Value Reference
Linear Range1.0 × 10⁻⁶ to 1.0 × 10⁻² mol L⁻¹ nih.gov
Limit of Detection (LOD)6.3 × 10⁻⁷ mol L⁻¹ nih.gov
Response Time< 1 minute abechem.com
Working pH Range4–7 abechem.com
Nernstian Slope29.1 ± 0.4 mV/decade abechem.com
This table presents data for an IIP-based sensor and a separate alcaftadine sensor to illustrate typical performance characteristics of modern potentiometric sensors. abechem.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of the rsc.orgresearchgate.netnaphthyridine skeleton and its derivatives is a dynamic area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. Future efforts are expected to focus on several key areas to improve upon existing synthetic strategies.

One promising direction is the advancement of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity. rsc.orgresearchgate.net Researchers are exploring novel MCRs to construct highly functionalized rsc.orgresearchgate.netnaphthyridine cores in a one-pot fashion, minimizing waste and purification steps. rsc.org

Green chemistry principles are also increasingly influencing the synthesis of rsc.orgresearchgate.netnaphthyridines. This includes the use of environmentally benign solvents like water, the development of recyclable catalysts, and the implementation of energy-efficient reaction conditions. researchgate.netresearchgate.netnih.gov For instance, "on-water" synthesis has been shown to be an effective and eco-friendly approach for the preparation of certain naphthyridine derivatives. nih.gov The use of solid acid nanocatalysts, such as MCM-41-SO3H, also represents a green and reusable alternative for solvent-free synthesis. benthamdirect.com

Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis are being explored to enhance reaction rates, improve yields, and enable better control over reaction parameters. beilstein-journals.orgrroij.com Microwave irradiation, in particular, has been demonstrated to significantly accelerate the synthesis of naphthyridine derivatives under solvent-free conditions. rroij.comniscpr.res.in

Furthermore, the development of novel catalytic systems is a key area of focus. This includes the use of metal-free catalysts and the exploration of photocatalysis to enable new types of bond formations and functionalizations on the rsc.orgresearchgate.netnaphthyridine scaffold under mild conditions. researchgate.net Recent advances have also demonstrated rapid and efficient methods for creating highly substituted rsc.orgresearchgate.netnaphthyridines through innovative strategies like tandem nitrile hydration/cyclization and the use of versatile heteroaryl ditriflate intermediates. acs.org

Synthetic MethodologyDescriptionKey AdvantagesRelevant Research Findings
Multicomponent Reactions (MCRs)One-pot reactions involving three or more starting materials to form a complex product.High atom economy, step efficiency, and generation of molecular diversity. rsc.orgDevelopment of a one-pot, three-component reaction for the synthesis of 5-chloro-4-phenyl benzo[f] rsc.orgresearchgate.netnaphthyridine-2-amino-3-carbonitrile derivatives in high yields. researchgate.net
Green SynthesisUtilization of environmentally friendly solvents (e.g., water), recyclable catalysts, and energy-efficient conditions.Reduced environmental impact, lower cost, and enhanced safety. researchgate.netresearchgate.netSuccessful synthesis of 1,6-naphthyridine (B1220473) derivatives in aqueous media, showing higher yields compared to organic solvents. researchgate.net Use of a recyclable SiO2/Fe3O4@GO catalyst for the synthesis of novel naphthyridines. tandfonline.com
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate chemical reactions.Reduced reaction times, increased yields, and improved purity. rroij.comAn efficient and convenient synthesis of 1,2,4-triazolo[4,3-a] rsc.orgchemimpex.comnaphthyridines using FeCl3.6H2O under microwave irradiation. niscpr.res.in
Novel Synthetic RoutesDevelopment of innovative strategies such as tandem reactions and the use of highly reactive intermediates.Access to novel and highly substituted derivatives, and rapid diversification of the scaffold. acs.orgA convenient and rapid method for the diversification of the 1,6-naphthyridine scaffold via heteroaryl ditriflate intermediates has been developed. acs.org
Table 1: Emerging Synthetic Methodologies for rsc.orgresearchgate.netNaphthyridine Derivatives.

Advanced Computational Studies for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For rsc.orgresearchgate.netnaphthyridine derivatives, advanced computational studies are paving the way for the rational design of molecules with tailored properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being extensively used to investigate the electronic and photophysical properties of rsc.orgresearchgate.netnaphthyridine derivatives. chemrxiv.orgresearchgate.netnih.govresearchgate.net These studies provide valuable insights into the structure-property relationships, enabling the prediction of absorption and emission spectra, which is crucial for the design of new fluorophores and materials for organic electronics. researchgate.netnih.gov Theoretical calculations can also elucidate the antioxidant potential of these compounds by examining parameters like bond dissociation energy and ionization potential. chemrxiv.org

Molecular docking is a powerful computational technique used to predict the binding orientation of a ligand to a biological target. This method is being employed to identify potential protein targets for rsc.orgresearchgate.netnaphthyridine derivatives and to guide the design of more potent inhibitors. ekb.egfigshare.comresearchgate.net For instance, docking studies have been instrumental in the discovery and optimization of 1H-imidazo[4,5-h] rsc.orgresearchgate.netnaphthyridin-2(3H)-one-based c-Met kinase inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies are being utilized to correlate the chemical structure of rsc.orgresearchgate.netnaphthyridine analogues with their biological activities. rsc.org By building predictive models, QSAR can guide the synthesis of new derivatives with enhanced potency and selectivity. Furthermore, computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is becoming a standard practice in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. researchgate.netmemphis.edunih.govgithub.comeurekaselect.com

Computational MethodApplication in rsc.orgresearchgate.netNaphthyridine ResearchKey Insights Gained
Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT)Investigation of electronic structure, photophysical properties, and antioxidant potential. chemrxiv.orgresearchgate.netnih.govPrediction of UV-Vis absorption spectra, HOMO-LUMO energy gaps, and radical scavenging activity. chemrxiv.orgresearchgate.net
Molecular DockingPrediction of binding modes and affinities of rsc.orgresearchgate.netnaphthyridine derivatives with biological targets. ekb.egfigshare.comresearchgate.netIdentification of key interactions with target proteins, guiding the design of potent inhibitors for targets like c-Met kinase and MAO-B. rsc.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR)Development of predictive models for the biological activity of rsc.orgresearchgate.netnaphthyridine analogues. rsc.orgUnderstanding the relationship between structural features and biological activity to design more potent compounds. rsc.org
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles of new derivatives. researchgate.netmemphis.edunih.govgithub.comEarly identification of compounds with favorable drug-like properties, reducing late-stage attrition in drug development. researchgate.neteurekaselect.com
Table 2: Advanced Computational Studies for the Rational Design of rsc.orgresearchgate.netNaphthyridine Derivatives.

Expansion of Applications in Emerging Technologies

Beyond their traditional use in medicinal chemistry, derivatives of rsc.orgresearchgate.netnaphthyridine are finding new and exciting applications in a range of emerging technologies. Their unique electronic and photophysical properties make them attractive candidates for advanced materials.

In the field of organic electronics , rsc.orgresearchgate.netnaphthyridine-based compounds are being investigated as organic semiconductors . rsc.orgresearchgate.net Their electron-deficient nature, coupled with their rigid and planar structure, makes them suitable for use as n-type materials in organic field-effect transistors (OFETs) and as components in organic light-emitting diodes (OLEDs). The ability to tune their electronic properties through chemical modification is a key advantage in this area. researchgate.net

The inherent fluorescence of many rsc.orgresearchgate.netnaphthyridine derivatives has led to their development as fluorescent probes and chemosensors . nih.govrsc.orgnih.govresearchgate.netresearchgate.net These molecules can be designed to exhibit a change in their fluorescence properties upon binding to specific analytes, such as metal ions or nucleic acids. rsc.orgresearchgate.net This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of these species, with potential applications in environmental monitoring and biological imaging. rsc.org For example, near-infrared fluorescent probes based on naphthyridine derivatives have been developed for imaging mitochondrial nucleic acids. rsc.org

The versatility of the rsc.orgresearchgate.netnaphthyridine scaffold also extends to materials science and nanotechnology . These compounds can serve as building blocks for the creation of advanced materials with tailored thermal and mechanical properties. chemimpex.com Their ability to act as ligands in coordination chemistry opens up possibilities for their use in catalysis and the development of novel functional materials. chemimpex.com The incorporation of rsc.orgresearchgate.netnaphthyridine units into polymers and nanomaterials is an active area of research with the potential to yield materials with unique and valuable properties. benthamdirect.com

Emerging ApplicationRole of rsc.orgresearchgate.netNaphthyridine DerivativesKey Properties and Research Findings
Organic ElectronicsAs organic semiconductors in OFETs and components in OLEDs. rsc.orgresearchgate.netElectron-deficient nature, rigid planar structure, and tunable electronic properties. 4,8-Substituted 1,5-naphthyridines have shown suitable electron affinities for electron-transport materials. researchgate.net
Fluorescent Probes and ChemosensorsFor the detection of metal ions, nucleic acids, and other analytes. rsc.orgnih.govresearchgate.net"Turn-on" or "turn-off" fluorescence response upon analyte binding, high sensitivity, and selectivity. Near-infrared probes for mitochondrial nucleic acid imaging have been developed. rsc.org
Materials Science and NanotechnologyAs building blocks for advanced materials and ligands in catalysis. benthamdirect.comchemimpex.comAbility to form stable coordination complexes and to be incorporated into polymers and nanomaterials to enhance thermal and mechanical properties. chemimpex.com
Table 3: Expansion of Applications for rsc.orgresearchgate.netNaphthyridine Derivatives in Emerging Technologies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [1,6]naphthyridine dihydrochloride derivatives, and how do reaction conditions influence yields?

  • Answer: Common methods include:

  • Friedlander condensation : Reacting o-aminoaldehydes with ketones (e.g., propiophenone) in ethanolic KOH under reflux to yield pyrazolo[3,4-h][1,6]naphthyridines .
  • Multi-component reactions : Using aromatic aldehydes, naphthylamines, and tert-butyl carbamates in refluxing ethanol without catalysts, achieving high yields (e.g., 76%) .
  • Solid acid catalysts : Employing carbon-based sulfonic acid (C-SO3H) for one-pot condensation of 4-aminopyridinones, aldehydes, and dimedone in aqueous media .
  • Key factors : Catalyst choice, solvent polarity, and temperature significantly impact regioselectivity and yields. For example, microwave-assisted reactions reduce time but require precise thermal control .

Q. Which biological activities are commonly associated with [1,6]naphthyridine derivatives?

  • Answer: These derivatives exhibit diverse bioactivities:

  • Antiviral : Inhibition of HSV-1 and human cytomegalovirus via interference with viral replication enzymes .
  • Anticancer : Targeting topoisomerase I, FGF receptor-1 tyrosine kinase, and acetylcholinesterase, with structural modifications enhancing potency .
  • Antimicrobial : Activity against mycobacteria (e.g., M. tuberculosis) through disruption of cell wall synthesis .
  • Mechanistic studies : Bioactivity often correlates with electron-withdrawing substituents (e.g., chloro, nitro groups) that enhance binding to enzyme active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for hydrogenation/dehydrogenation of [1,6]naphthyridine derivatives?

  • Answer: Discrepancies arise from:

  • Catalyst selectivity : Pt/C at 225°C yields 10% dehydrogenation of 1,2,3,4-tetrahydro-1,6-naphthyridine, while Pd/C in acetic acid under H2 achieves 60% hydrogenolysis of 4-chloro-1,6-naphthyridine .
  • Substrate purity : Trace impurities (e.g., residual solvents) can poison catalysts, reducing efficiency. Pre-purification via column chromatography improves reproducibility.
  • Reaction monitoring : Use HPLC or in-situ IR to track intermediate formation and optimize reaction termination times .

Q. What strategies optimize the synthesis of [1,6]naphthyridine N-oxides, and how do structural modifications affect bioactivity?

  • Answer:

  • Synthesis : Direct oxidation of 1,6-naphthyridines using m-chloroperbenzoic acid (m-CPBA) in chloroform achieves moderate yields (45–60%). Alternatively, primary synthesis routes (e.g., cyclization of nitro-substituted precursors) avoid over-oxidation .
  • Bioactivity impact : N-oxides exhibit enhanced solubility and altered binding kinetics. For example, 6-oxide derivatives show improved inhibition of acetylcholinesterase due to hydrogen-bonding interactions with catalytic serine residues .

Q. How do multi-component reactions (MCRs) for [1,6]naphthyridine synthesis compare in scalability and regioselectivity?

  • Answer:

Method Conditions Yield Regioselectivity Reference
Microwave-assisted MCRCHCl3, 100°C, 30 min60–70%Moderate (C-3/C-5)
Catalyst-free MCREthanol reflux, 12 h76–85%High (C-2 dominant)
Solid acid-catalyzed MCRH2O, 80°C, 6 h65–70%Variable
  • Scalability : Catalyst-free and solid acid methods are more scalable due to easier product isolation. Microwave methods suit small-scale, high-throughput screening .

Methodological Challenges

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Answer:

  • NMR spectroscopy : 1H/13C NMR distinguishes regioisomers (e.g., C-2 vs. C-4 substitution) via coupling patterns and chemical shifts .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulae, particularly for halogenated derivatives (e.g., Cl/Br isotopes) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., lactam-lactim tautomerism in pyrazolo-naphthyridines) .
  • Challenge : Hydrochloride salts often require ion-pair chromatography for purity assessment due to hygroscopicity .

Q. How can structure-activity relationship (SAR) studies guide the design of potent [1,6]naphthyridine-based inhibitors?

  • Answer: Key modifications include:

  • Electron-deficient cores : Nitro or cyano groups at C-3 enhance binding to topoisomerase I by stabilizing π-π stacking .
  • Alkyl/aryl substituents : Bulky groups (e.g., 4-methylpiperazine) at C-7 improve pharmacokinetic profiles by reducing CYP450 metabolism .
  • Chlorine substitution : 4-Chloro derivatives exhibit higher anti-HIV activity than 2-chloro analogs, likely due to better fit with reverse transcriptase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.